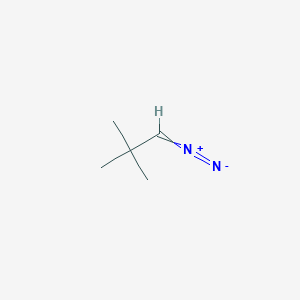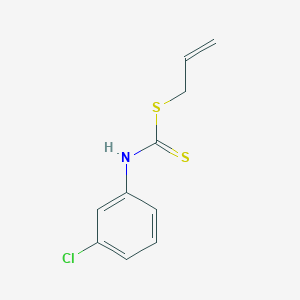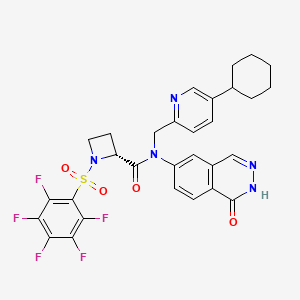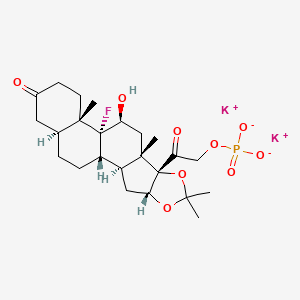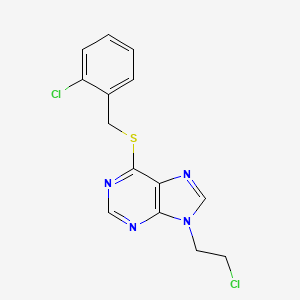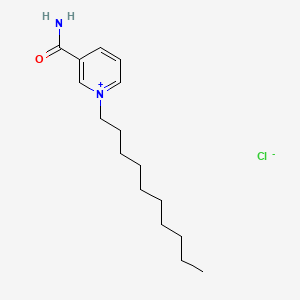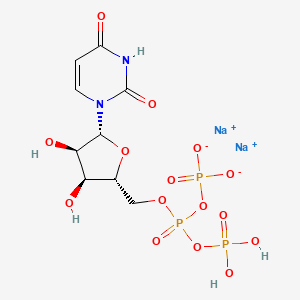![molecular formula C11H18 B14751173 Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] CAS No. 180-42-7](/img/structure/B14751173.png)
Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[4.1.0]heptane ring system fused to a cyclopentane ring. This compound is notable for its rigidity and strain, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed cycloisomerization of 1,6-enynes. Catalysts such as platinum(II) and gold(I) are often employed to facilitate this transformation . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is less common due to its specialized applications. when produced on a larger scale, similar catalytic processes are used, often with optimizations for yield and purity. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic systems.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the strained carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and reactivity in spirocyclic systems.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in materials science.
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] involves its interaction with molecular targets through its strained ring system. The strain in the spirocyclic structure can facilitate reactions with nucleophiles or electrophiles, leading to the formation of new bonds and the release of ring strain energy. This reactivity is harnessed in various synthetic applications and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the spirocyclic attachment.
Spiro[cyclopropane-1,1’-indane]: Another spirocyclic compound with different ring systems.
Spiro[cyclopentane-1,1’-cyclohexane]: A spirocyclic compound with larger ring systems.
Uniqueness
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is unique due to its specific ring strain and the combination of bicyclo[4.1.0]heptane and cyclopentane rings. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for studying spirocyclic chemistry and its applications .
Eigenschaften
CAS-Nummer |
180-42-7 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] |
InChI |
InChI=1S/C11H18/c1-2-6-10-9(5-1)11(10)7-3-4-8-11/h9-10H,1-8H2 |
InChI-Schlüssel |
MJEPZAJPBUPALK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C23CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


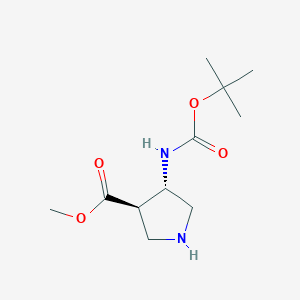

![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
